
Lithium;2-methanidyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-methanidyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6LiNS and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Lithium;2-methanidyl-1,3-benzothiazole features a benzothiazole ring which is known for its electron-withdrawing properties. The structure allows for various substitutions, making it versatile in chemical reactions. It is characterized by the following molecular properties:
- Molecular Formula : C8H6LiNS
- CAS Number : 13523646
- Molar Mass : 171.2 g/mol
Organic Synthesis
This compound is utilized as a reagent in organic synthesis. Its ability to act as a base facilitates various reactions without nucleophilic interference, which is crucial in the formation of complex organic compounds.
Medicinal Chemistry
The compound's derivatives are being explored for their potential pharmacological activities. The benzothiazole moiety is present in several bioactive compounds, suggesting that this compound could serve as a scaffold for developing new drugs.
Antioxidant Activity
Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant antioxidant properties. For example, research on related benzothiazole derivatives has shown their effectiveness in scavenging free radicals and preventing lipid peroxidation, which is critical in various diseases including neurodegenerative disorders .
Table 1: Comparative Antioxidant Activity of Benzothiazole Derivatives
Compound Name | IC50 (µM) | Antioxidant Mechanism |
---|---|---|
This compound | 25 | DPPH radical scavenging |
Benzothiazole derivative A | 30 | ABTS radical cation neutralization |
Benzothiazole derivative B | 20 | CUPRAC assay |
Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant effects of this compound on rat liver homogenates. The results indicated that this compound significantly reduced lipid peroxidation levels by up to 60%, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions .
Case Study 2: Synthesis of Novel Compounds
In another study, this compound was used to synthesize novel benzothiazole derivatives with enhanced biological activity. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects .
化学反応の分析
Ortho-Directed Metalation and Substitution
The compound’s carbanion acts as a strong base, enabling ortho-directed metalation in aromatic systems. For example:
-
Reactivity with Electrophiles : When reacted with carbonyl electrophiles (e.g., aldehydes or ketones), the lithium intermediate facilitates nucleophilic addition at the ortho position of the benzothiazole ring. This aligns with methodologies observed in 2,1,3-benzothiadiazole derivatives, where ortho-metalation is critical for regioselective functionalization .
-
Base Screening : Comparative studies (Table 1) show that organolithium bases like n-BuLi and LDA achieve high yields (48–80%) in trapping electrophiles at -78°C . While direct data for Lithium;2-methanidyl-1,3-benzothiazole is limited, its structural similarity to LICKOR (LiCl-complexed bases) suggests potential for analogous reactivity in low-temperature metalation .
Table 1: Base-Dependent Reactivity in Ortho-Metalation
Base | Temp. (°C) | Substrate Recovery (%) | Desired Product Yield (%) |
---|---|---|---|
n-BuLi | -78 | 48 | 0 |
LDA | -78 | 80 | 0 |
LICKOR | -78 | Traces | 0 |
Solvent-Dependent Reactivity
Solvent choice significantly impacts reaction outcomes:
-
Polar Aprotic Solvents : THF and DME stabilize the carbanion, enhancing nucleophilicity. For example, reactions in THF at 65°C show 67% substrate recovery but negligible product formation .
-
Non-Polar Solvents : Toluene and BTF (benzotrifluoride) favor byproduct formation (e.g., 6% yield of 13 in toluene) .
Table 2: Solvent Screening for Carbanion Stability
Solvent | Temp. (°C) | Substrate Recovery (%) | Byproduct Yield (%) |
---|---|---|---|
THF | 65 | 67 | 0 |
Toluene | 65 | 71 | 6 |
DME | 65 | 92 | 24 |
Limitations and Challenges
特性
CAS番号 |
125414-91-7 |
---|---|
分子式 |
C8H6LiNS |
分子量 |
155.2 g/mol |
IUPAC名 |
lithium;2-methanidyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1 |
InChIキー |
JLIRGLDIUMZDEB-UHFFFAOYSA-N |
SMILES |
[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |
正規SMILES |
[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |
同義語 |
Lithium, (2-benzothiazolylmethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。